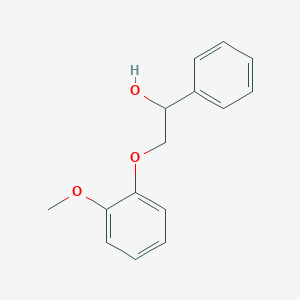
2-(2-Methoxyphenoxy)-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-(2-Methoxyphenoxy)-1-phenylethanol has been reported. For instance, one approach involves the condensation of 4-(2,3-epoxypropoxy) carbazole with 2-(2-methoxyphenoxy) ethyl amine in monoglyme solvent . The impurities and their origin of formation during the synthesis of these compounds are also discussed .Molecular Structure Analysis
The molecular structure of 2-(2-Methoxyphenoxy)phenol, a related compound, has been analyzed. It has a molecular formula of C13H12O3, an average mass of 216.233 Da, and a monoisotopic mass of 216.078644 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2-(2-Methoxyphenoxy)-1-phenylethanol are not well-documented, a related compound, 2-(2-methoxyphenoxy)propane-1,3-diol, has been studied. It was found to undergo acidolysis in aqueous 82% 1,4-dioxane containing HBr, HCl, or H2SO4 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Methoxyphenoxy)ethylamine, a related compound, have been reported. It has a boiling point of 98 °C at 0.4mmHg, a density of 1.11, and a refractive index of 1.5440 to 1.5480 .Aplicaciones Científicas De Investigación
Lignin Model Studies and Chemical Behavior
Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin 2-(2-Methoxyphenoxy)-1-phenylethanol, as a lignin model compound, exhibits distinct chemical behavior during acidolysis, a process crucial for understanding lignin breakdown. The research delves into the intricate mechanisms involved, highlighting the significance of the γ-hydroxymethyl group and the occurrence of a hydride transfer mechanism. Furthermore, the study unveils an enol ether compound detected in the acidolysis of a related compound, revealing variances in mechanism based on the acid used and highlighting an unknown mechanism that contributes significantly under certain conditions (Yokoyama, 2015).
Applications in Countercurrent Chromatography
An Overview of Two-Phase Solvent Systems in Countercurrent Separation of Phenylethanoid Glycosides and Iridoids This comprehensive review emphasizes the use of countercurrent separation (CCS) in the purification of hydroxyl-rich compounds like phenylethanoid glycosides and iridoids. Due to the hydroxyl groups in these compounds, they strongly adhere to solid supports during separation. CCS, being a liquid–liquid based technology, offers a compelling alternative, reducing solvent usage and improving sample recovery. The review systematically categorizes the various biphasic solvent systems employed in the CCS of these compounds, offering valuable insights for future applications (Luca et al., 2019).
Atmospheric Reactivity and Environmental Concerns
Atmospheric Reactivity of Methoxyphenols A Review
Methoxyphenols, to which 2-(2-Methoxyphenoxy)-1-phenylethanol is structurally related, are significant due to their usage as tracers for biomass burning. The review provides an exhaustive analysis of the atmospheric reactivity of methoxyphenols, including their reactions in various phases and their role in secondary organic aerosol (SOA) formation. It underscores the dominant degradation pathways and pinpoints knowledge gaps, suggesting areas for future research to assess the ecotoxicity of degradation products and their contribution to SOA formation from biomass-burning plumes (Liu et al., 2022).
Biotechnological Production of Volatile Compounds
Biotechnology for the Production of Essential Oils, Flavours, and Volatile Isolates This review highlights the biotechnological advancements in producing volatile compounds, including those structurally akin to 2-(2-Methoxyphenoxy)-1-phenylethanol. It compares the yields from intact or genetically modified plants against microbial methods and in vitro-cultured plant tissues. The review celebrates the remarkable yields observed with biotransformations catalyzed by microorganisms, offering a robust comparison with plant yields and chemical synthesis. This comprehensive analysis paves the way for considering biotechnological methods as a commercially viable alternative to chemical synthesis for volatile compound production (Gounaris, 2010).
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-(2-Methoxyphenoxy)-1-phenylethanol are not well-documented, research on related compounds suggests potential areas of interest. For instance, the production of bio-based isocyanates, which could potentially involve compounds like 2-(2-Methoxyphenoxy)-1-phenylethanol, is a key area of research . Additionally, the synthesis and applications of m-aryloxy phenols, which are structurally similar to 2-(2-Methoxyphenoxy)-1-phenylethanol, are also being explored .
Mecanismo De Acción
Target of Action
It is known to be a non-phenolic c6-c2-type lignin model compound with the β-o-4 bond .
Mode of Action
The compound undergoes acidolysis in aqueous 82% 1,4-dioxane containing HBr, HCl, or H2SO4 with a concentration of 0.2 mol/L at 85 ℃ . The compound primarily converts to an enol ether compound, 1-(2-methoxyphenoxy)-2-(3,4-dimethoxyphenyl)ethene (II), via the benzyl cation followed by acidolytic β-O-4 bond cleavage .
Biochemical Pathways
The compound is involved in the acidolysis of lignin, a complex organic polymer found in the cell walls of many plants . The β-O-4 bond in the compound is cleaved during acidolysis, resulting in depolymerization and removal of lignin . This process is essential for the terrestrial carbon cycle and the chemical conversion of woody biomass .
Pharmacokinetics
It’s worth noting that the compound’s stability under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-14-9-5-6-10-15(14)18-11-13(16)12-7-3-2-4-8-12/h2-10,13,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNFGHEUMUJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-phenylethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

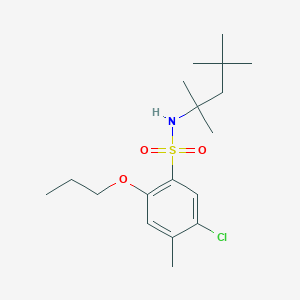
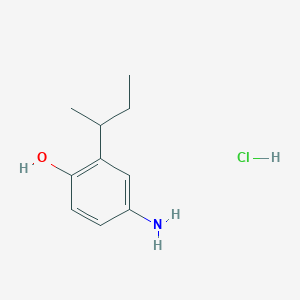
![7-Oxa-1-thia-2-azaspiro[3.5]nonane 1,1-dioxide](/img/structure/B2819536.png)
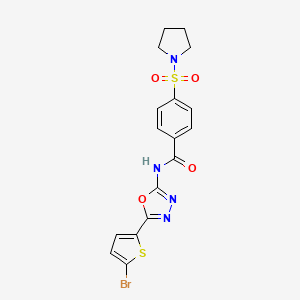
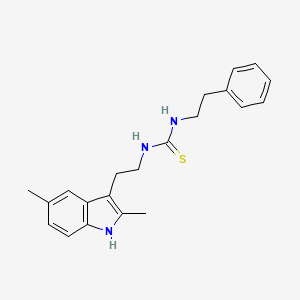
![4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine](/img/structure/B2819541.png)


![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819547.png)
![2-(4-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2819548.png)
![1,7,7-Trimethyl-4-[(2-methyl-2,3-dihydroindol-1-yl)-oxomethyl]-2-bicyclo[2.2.1]heptanone](/img/structure/B2819549.png)
![1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2819551.png)

![Tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2819554.png)